2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine
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Overview
Description
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine is a complex organic compound that features a brominated benzodioxin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine typically involves multiple steps One common route starts with the bromination of 2,3-dihydrobenzo[b][1,4]dioxin to introduce the bromine atom at the 8-positionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient catalysts to optimize yield and purity. The reaction conditions would be carefully controlled to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where brominated compounds have shown efficacy.
Mechanism of Action
The mechanism by which 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the amine group play crucial roles in these interactions, often forming hydrogen bonds or participating in electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
(S)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: This compound shares the brominated benzodioxin core but differs in the functional groups attached to it.
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Another similar compound with a different substitution pattern on the benzodioxin ring.
Uniqueness
What sets 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both the bromine atom and the N-methylethan-1-amine group allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C11H14BrNO2 |
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Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H14BrNO2/c1-13-3-2-8-6-9(12)11-10(7-8)14-4-5-15-11/h6-7,13H,2-5H2,1H3 |
InChI Key |
YBFYDGLXAGSHSI-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC2=C(C(=C1)Br)OCCO2 |
Origin of Product |
United States |
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